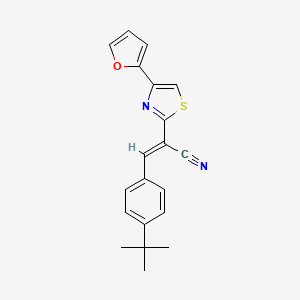

(E)-3-(4-(tert-butyl)phenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-(tert-butyl)phenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C20H18N2OS and its molecular weight is 334.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Terpolymerization and Polymer Research

(E)-3-(4-(tert-butyl)phenyl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile, due to its unique structure, could potentially participate in terpolymerization processes, similar to other complex acrylonitrile derivatives. Terpolymerization involving acrylonitrile and other monomers has been extensively studied for the synthesis of polymers with specific properties. These polymers find applications in various fields, including materials science, medical devices, and filtration technologies. For instance, the terpolymerization process involving styrene, acrylonitrile, and another monomer, as reviewed by Srivastava et al. (2002), demonstrates the versatility of acrylonitrile derivatives in creating polymers with tailored properties for specific applications [Srivastava et al., 2002].

Bioactive Molecule Design

The structure of this compound suggests potential bioactivity, given the presence of furan and thiazole rings, which are common in bioactive molecules. Research on furanyl- or thienyl-substituted nucleobases and nucleosides highlights the significance of these motifs in medicinal chemistry, potentially offering insights into the design of new pharmaceuticals or bioactive materials [Ostrowski, 2022].

Organic Synthesis and Catalysis

Compounds with acrylonitrile motifs, similar to this compound, often participate in organic synthesis reactions as precursors or intermediates. For instance, arylmethylidenefuranones and their reactions with nucleophiles, as reviewed by Kamneva et al. (2018), showcase the utility of acrylonitrile derivatives in synthesizing a diverse array of heterocyclic compounds, which are crucial in drug development and materials science [Kamneva et al., 2018].

Advanced Materials and Engineering Applications

The exploration of advanced materials, such as plastic scintillators for radiation detection, demonstrates the potential use of complex acrylonitrile derivatives in material science. Salimgareeva and Kolesov (2005) discuss the incorporation of various luminescent dyes into polymethyl methacrylate-based scintillators, an area where acrylonitrile derivatives could contribute to the development of new materials with enhanced properties [Salimgareeva & Kolesov, 2005].

Environmental and Safety Considerations

While exploring the applications of this compound, it's crucial to consider environmental and safety aspects associated with the use of acrylonitrile derivatives. Research on the toxicology of related compounds, such as styrene and acrylonitrile, provides valuable insights into handling precautions, environmental impact, and health considerations that must be addressed during the development and application of these chemicals [Bond Ja, 1989].

Properties

IUPAC Name |

(E)-3-(4-tert-butylphenyl)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2OS/c1-20(2,3)16-8-6-14(7-9-16)11-15(12-21)19-22-17(13-24-19)18-5-4-10-23-18/h4-11,13H,1-3H3/b15-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYKYGBDMEUXVET-RVDMUPIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-{[1-methyl-5-(2-thienylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]methyl}-N-phenylbenzamide](/img/structure/B2529807.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2529816.png)

![4-tert-butyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2529818.png)

![N-[5-chloro-2-(4-methylpiperazino)phenyl]-3-nitrobenzenecarboxamide](/img/structure/B2529819.png)

![methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)propanoate](/img/structure/B2529820.png)

![[(1Z,4E)-3-methylidene-5-phenylpenta-1,4-dienyl]benzene](/img/no-structure.png)

![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2529825.png)